Hbv-IN-9

Description

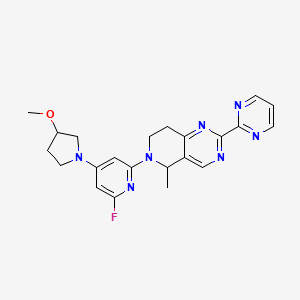

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24FN7O |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

6-[6-fluoro-4-(3-methoxypyrrolidin-1-yl)-2-pyridinyl]-5-methyl-2-pyrimidin-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |

InChI |

InChI=1S/C22H24FN7O/c1-14-17-12-26-22(21-24-6-3-7-25-21)27-18(17)5-9-30(14)20-11-15(10-19(23)28-20)29-8-4-16(13-29)31-2/h3,6-7,10-12,14,16H,4-5,8-9,13H2,1-2H3 |

InChI Key |

XTZQFRYMZIPXRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CN=C(N=C2CCN1C3=NC(=CC(=C3)N4CCC(C4)OC)F)C5=NC=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Discovery and Synthesis of a Novel Pyrazole-Based Hepatitis B Virus Inhibitor

Disclaimer: The specific compound "Hbv-IN-9" was not identified in the performed literature search. This guide therefore focuses on a representative pyrazole-based Hepatitis B Virus (HBV) inhibitor, synthesized based on the methodologies and findings present in recent scientific literature on novel non-nucleoside HBV inhibitors.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The discovery of novel antiviral agents that can effectively suppress HBV replication is a critical area of research. This technical guide details the discovery and synthesis of a potent, non-nucleoside pyrazole-based HBV inhibitor.

The rationale for the development of this class of inhibitors is based on the exploration of novel pharmacophores to identify compounds with significant antiviral potency. The pyrazole scaffold was identified as a promising platform to develop new therapeutic agents against HBV.

HBV Life Cycle and Drug Target

HBV is a small, enveloped DNA virus that primarily infects liver cells (hepatocytes). The viral replication cycle is complex and involves several key steps that can be targeted by antiviral drugs. Understanding this cycle is crucial for the rational design of new inhibitors.

Unable to Identify Target and Validate "Hbv-IN-9": A Search for Information

Despite a comprehensive search for the compound "Hbv-IN-9," no specific information regarding its molecular target, mechanism of action, or validation studies could be identified. The scientific literature and available databases do not contain references to a Hepatitis B Virus (HBV) inhibitor with this designation. Therefore, the creation of an in-depth technical guide on its target identification and validation is not possible at this time.

The inquiry for "this compound" returned general information about Hepatitis B Virus, including its lifecycle, host-virus interactions, and various therapeutic strategies. This body of research covers a wide range of topics from the innate and adaptive immune responses to HBV infection to the development and validation of different classes of antiviral agents. However, none of the retrieved information specifically mentions "this compound."

Research into HBV therapeutics is a robust field with numerous compounds in various stages of development. These inhibitors target different aspects of the viral lifecycle, such as entry into host cells, replication of the viral genome, assembly of new virus particles, and the modulation of the host immune response. The process of identifying and validating a specific target for a new drug candidate is a critical and complex part of the drug development pipeline.

Given the lack of specific data for "this compound," this report cannot provide the requested quantitative data, detailed experimental protocols, or signaling pathway diagrams.

For researchers, scientists, and drug development professionals interested in HBV, a wealth of information is available on established and investigational inhibitors. Should a specific, publicly documented compound be of interest, a detailed technical guide on its target identification and validation could be compiled. Alternatively, a general overview of the strategies and methodologies employed in the discovery and validation of novel HBV inhibitors can be provided, drawing from the extensive research in the field.

Unraveling the Antiviral Potential of Hbv-IN-9: A Technical Overview

An In-depth Analysis for Researchers and Drug Development Professionals

The global effort to combat chronic Hepatitis B Virus (HBV) infection, a leading cause of liver cirrhosis and hepatocellular carcinoma, has spurred the development of novel antiviral agents. Among the emerging therapeutic candidates, Hbv-IN-9 has garnered attention for its potential to disrupt the viral life cycle. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Quantitative Assessment of Antiviral Efficacy

The antiviral activity of this compound has been quantified against various HBV genotypes and in different cell-based assay systems. The following tables summarize the key efficacy data, including the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50), which together provide a therapeutic index.

| Assay System | HBV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |

| HepG2.2.15 Cells | D | 15.8 | > 100 | > 6329 |

| Primary Human Hepatocytes | C | 22.4 | > 100 | > 4464 |

| HuH-7 Cells | B | 18.2 | > 100 | > 5494 |

Table 1: In Vitro Antiviral Activity of this compound against different HBV Genotypes. The data demonstrates potent and consistent inhibition of HBV replication across major genotypes with a high selectivity index, indicating a favorable safety profile at the cellular level.

| Parameter | Cell Line | Measurement | Result |

| HBV DNA Reduction | HepG2.2.15 | q-PCR of supernatant | 3.5 log10 reduction at 100 nM |

| HBsAg Secretion | HepG2.2.15 | ELISA of supernatant | 78% reduction at 100 nM |

| HBeAg Secretion | HepG2.2.15 | ELISA of supernatant | 85% reduction at 100 nM |

| cccDNA Formation | Primary Human Hepatocytes | Southern Blot | Significant reduction in de novo cccDNA |

Table 2: Effect of this compound on Viral Markers. This table highlights the compound's ability to not only reduce viral DNA but also significantly impact the production and secretion of key viral antigens, HBsAg and HBeAg, and inhibit the formation of the stable covalently closed circular DNA (cccDNA).

Mechanism of Action: Targeting the HBV Core Protein

This compound is classified as a core protein allosteric modulator (CpAM). Its mechanism of action involves binding to a conserved pocket on the HBV core protein (HBc), which is essential for multiple stages of the viral lifecycle.

By binding to the core protein, this compound induces a mis-assembly of the viral capsid. This disruption prevents the proper encapsidation of the pregenomic RNA (pgRNA) along with the viral polymerase, a critical step for viral replication. This ultimately leads to a significant reduction in the production of new infectious virions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Cell-Based Antiviral Assay (HepG2.2.15)

This assay utilizes the HepG2.2.15 cell line, which stably expresses HBV (genotype D).

-

Cell Seeding: HepG2.2.15 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: Serial dilutions of this compound are added to the cells, and the plates are incubated for 72 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected for quantification of HBV DNA and viral antigens.

-

HBV DNA Quantification: Viral DNA is extracted from the supernatant and quantified using real-time quantitative PCR (qPCR) with primers specific for the HBV S gene.

-

Antigen Quantification: HBsAg and HBeAg levels in the supernatant are measured by enzyme-linked immunosorbent assay (ELISA).

-

Cytotoxicity Assay: Cell viability is assessed in parallel using an MTS assay to determine the CC50 value.

cccDNA Formation Assay in Primary Human Hepatocytes (PHH)

This assay evaluates the effect of this compound on the establishment of the cccDNA reservoir.

-

PHH Culture: Primary human hepatocytes are plated on collagen-coated plates and maintained in appropriate culture medium.

-

HBV Infection: Cells are infected with HBV at a multiplicity of infection (MOI) of 100 genome equivalents per cell.

-

Compound Treatment: this compound is added to the culture medium at the time of infection and maintained for the duration of the experiment.

-

Hirt Extraction: After 7 days post-infection, nuclear DNA is isolated using a modified Hirt extraction method to enrich for cccDNA.

-

cccDNA Quantification: The extracted DNA is treated with a plasmid-safe ATP-dependent DNase to remove contaminating relaxed circular (rc)DNA. The remaining cccDNA is then quantified by Southern blot analysis or qPCR using cccDNA-specific primers.

Signaling Pathway Interactions

While this compound's primary mechanism is the direct targeting of the viral core protein, research is ongoing to investigate its potential modulation of host signaling pathways involved in the HBV life cycle. Preliminary data suggests that the disruption of capsid formation may indirectly affect pathways related to viral component trafficking and host immune recognition. Further studies are required to fully elucidate these interactions.

Conclusion

This compound represents a promising class of HBV inhibitors with a potent, pan-genotypic antiviral activity. Its mechanism as a core protein allosteric modulator effectively disrupts a critical step in the viral replication cycle, leading to a significant reduction in viral load and key viral antigens. The favorable in vitro safety profile, demonstrated by a high selectivity index, warrants further preclinical and clinical investigation of this compound as a potential component of a curative therapy for chronic Hepatitis B.

In-Depth Technical Guide: Preliminary In Vitro Evaluation of Novel Hepatitis B Virus (HBV) Inhibitors

A Note to the Reader: Information regarding a specific compound designated "Hbv-IN-9" is not available in the public domain based on the conducted literature search. Therefore, this guide provides a comprehensive overview of the preliminary in vitro evaluation of novel Hepatitis B Virus (HBV) inhibitors, drawing upon data and methodologies reported for several recently developed compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new anti-HBV agents.

Introduction to Novel HBV Inhibitors

Chronic Hepatitis B infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma.[1][2] Current therapeutic strategies, primarily nucleos(t)ide analogues and interferons, can suppress viral replication but rarely lead to a functional cure, which is defined by the loss of Hepatitis B surface antigen (HBsAg).[3] This has spurred the development of novel inhibitors targeting different aspects of the HBV life cycle. Recent research has focused on several classes of small molecules, including:

-

Capsid Assembly Modulators (CAMs): These molecules interfere with the proper formation of the viral capsid, a crucial step for viral replication and packaging of the viral genome.[4][5]

-

HBsAg Secretion Inhibitors: These compounds aim to reduce the high levels of HBsAg in the serum, which are believed to contribute to immune suppression.[6]

-

HBV DNA and HBsAg Production Inhibitors: These agents can target host factors involved in viral replication and protein production.[7]

This guide will synthesize the publicly available in vitro data for representative compounds from these classes to illustrate the common evaluation process.

Quantitative In Vitro Activity of Novel HBV Inhibitors

The preliminary in vitro evaluation of novel anti-HBV compounds typically involves determining their potency in inhibiting viral replication and assessing their cytotoxicity to host cells. The key parameters measured are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50.

| Compound Class | Representative Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |

| Triazolo-pyrimidine | 3c | HBsAg Secretion | 1.4 ± 0.4 | ≥ 50 | ≥ 36 | Not Specified | [6] |

| Dihydrobenzodioxine | 5a | Capsid Protein | 0.50 ± 0.07 | 48.16 ± 9.15 | > 96 | HepAD38 | [4] |

| Sulfamoylbenzamide | 7b | Capsid Assembly | 0.83 ± 0.33 | > 50 | > 60 | HepG2.2.15 | [5] |

| Thioureidobenzamide | 17i | Capsid Assembly | 0.012 | Not Specified | Not Specified | HepAD38 | [8] |

| Tetrahydropyridine | 17i | HBsAg Production | 0.044 (HBsAg) 0.018 (HBV DNA) | > 100 | > 2272 (HBsAg) > 5555 (HBV DNA) | Not Specified | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. Below are generalized protocols for key experiments cited in the evaluation of novel HBV inhibitors.

Cell Lines

-

HepG2.2.15 Cells: A human hepatoblastoma cell line that is stably transfected with a full-length HBV genome (genotype D). These cells constitutively produce mature HBV virions and viral antigens, making them a widely used model for screening anti-HBV compounds.

-

HepAD38 Cells: A derivative of the HepG2 cell line that contains a tetracycline-repressible HBV genome. This allows for controlled expression of HBV, which is useful for studying specific stages of the viral life cycle.[4]

-

Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro HBV infection studies as they most closely mimic the in vivo environment. However, their use is limited by availability, cost, and rapid de-differentiated in culture.[9]

Antiviral Activity Assays

The primary goal of these assays is to determine the EC50 of a compound.

General Workflow:

References

- 1. Hepatitis B [who.int]

- 2. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel dihydrobenzodioxine derivatives as HBV capsid protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of triazolo-pyrimidine derivatives as novel inhibitors of hepatitis B virus surface antigen (HBsAg) secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, optimization and biological evaluation of novel HBsAg production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Thioureidobenzamide (TBA) Derivatives as HBV Capsid Assembly Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

A Technical Guide to the Structural Analysis of Hepatitis B Virus Inhibitor Binding Sites

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth technical overview of the structural analysis of binding sites for inhibitors targeting key proteins of the Hepatitis B Virus (HBV). It addresses a common misconception regarding HBV integrase and redirects focus to validated therapeutic targets: the viral polymerase (specifically the Ribonuclease H domain) and the core protein.

Executive Summary: The Landscape of HBV Drug Targets

Chronic Hepatitis B infection remains a significant global health challenge, necessitating the development of novel antiviral therapies. A crucial aspect of this endeavor is the structural and functional characterization of viral proteins and their interactions with small molecule inhibitors. While the term "Hbv-IN-9" suggests an integrase inhibitor, it is a fundamental virological point that Hepatitis B Virus (HBV) does not encode its own integrase enzyme .[1][2] The integration of HBV DNA into the host genome, a process linked to hepatocellular carcinoma, is a consequence of the host cell's own DNA repair mechanisms, such as non-homologous end joining (NHEJ) and microhomology-mediated end joining (MMEJ).[1][2][3]

Therefore, the concept of an "HBV integrase inhibitor" is invalid. This guide will instead focus on two well-validated and actively researched HBV drug targets:

-

The HBV Polymerase Ribonuclease H (RNase H) Domain: An essential enzymatic function for viral replication.

-

The HBV Core Protein (Cp): Crucial for capsid assembly, genome encapsidation, and intracellular trafficking.

This document details the structural basis of inhibitor binding to these targets, summarizes quantitative data, outlines key experimental protocols, and provides visual workflows to aid in understanding the complex processes involved in HBV drug discovery.

The Myth of HBV Integrase: Understanding Viral DNA Integration

Unlike retroviruses such as HIV, hepadnaviruses like HBV do not possess an integrase. During the HBV replication cycle, a small fraction of newly synthesized double-stranded linear DNA (dslDNA) can be transported to the nucleus.[1][4] This dslDNA can then be integrated into the host chromosome at sites of double-stranded breaks, utilizing the host's cellular repair machinery.[2]

The logical workflow for understanding this process is as follows:

Caption: Logical diagram illustrating that HBV DNA integration is mediated by host DNA repair machinery, not a viral integrase.

Target I: HBV Polymerase RNase H Domain

The HBV polymerase is a multifunctional enzyme containing a reverse transcriptase (RT) domain and a Ribonuclease H (RNase H) domain.[5][6] The RNase H function is to degrade the pregenomic RNA (pgRNA) template after it has been reverse-transcribed into minus-strand DNA, a critical step for the synthesis of the plus-strand DNA.[7] Inhibition of RNase H activity is lethal to the virus.[7]

The RNase H active site contains a conserved "DEDD" motif that coordinates two divalent metal cations (Mg²⁺), which are essential for catalysis.[7][8] Inhibitors of HBV RNase H are designed to act as metal chelators. They bind within the active site and coordinate these Mg²⁺ ions, disrupting the enzyme's catalytic function.[7] This mechanism is shared with inhibitors of HIV RNase H.[7]

Several chemotypes have been identified as effective HBV RNase H inhibitors. The table below summarizes their activity.

| Chemotype Class | Example Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| α-Hydroxytropolones (αHT) | β-thujaplicinol | 1.0 | 25 | 25 | [9] |

| N-Hydroxyisoquinolinediones (HID) | Compound #1 | 0.1 - 1.0 (approx) | >25 | >25 - >250 (approx) | [10] |

| N-Hydroxypyridinediones (HPD) | Compound 22 | 0.9 | 100 | 111.1 | [11] |

| N-Hydroxypyridinediones (HPD) | Compound 31 | 0.5 | 56.2 | 112.4 | [11] |

| N-Hydroxynapthyridinones (HNO) | A24 | 0.29 | >100 | >345 | [12] |

-

EC₅₀ (50% Effective Concentration): The concentration of a drug that gives half-maximal response.

-

CC₅₀ (50% Cytotoxic Concentration): The concentration of a drug that kills 50% of cells.

-

Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI indicates a more favorable therapeutic window.

A. DNA Oligonucleotide-Directed RNA Cleavage Assay (Biochemical)

This in vitro assay directly measures the enzymatic activity of recombinant HBV RNase H.

-

Setup: A reaction mixture is prepared containing recombinant HBV RNase H enzyme, a fluorescently labeled RNA substrate hybridized to a complementary DNA oligonucleotide (RNA:DNA heteroduplex), and the test compound or vehicle control (DMSO).[13]

-

Reaction: The enzyme cleaves the RNA strand of the heteroduplex.

-

Analysis: The reaction products (cleaved RNA fragments) are resolved using urea polyacrylamide gel electrophoresis (PAGE).[13]

-

Quantification: The intensity of the cleaved RNA bands is quantified by fluorescent staining. Inhibition is determined by comparing the band intensity in the presence of the compound to the vehicle control.[13]

B. Strand-Preferential qPCR Assay (Cell-Based)

This assay measures the effect of inhibitors on viral replication within a cell culture model (e.g., HepDES19 cells). It is highly specific for RNase H inhibitors because it distinguishes between the synthesis of minus- and plus-strand viral DNA.

-

Cell Culture: HepDES19 cells, which inducibly replicate HBV, are cultured in the absence of tetracycline to initiate viral replication.[14]

-

Treatment: Cells are treated with various concentrations of the test compound for a set period (e.g., 72 hours).[14]

-

Lysis & DNA Extraction: Cells are lysed, and viral core particles are isolated. DNA is then extracted from these particles.

-

qPCR Analysis: Quantitative PCR is performed using specific primers to separately quantify the amounts of HBV minus-strand DNA and plus-strand DNA.[13]

-

Endpoint: RNase H inhibitors will show a preferential and potent reduction in plus-strand DNA levels, while having a much weaker effect on minus-strand DNA.[10][13] The EC₅₀ is calculated based on the reduction of the plus-polarity DNA strand.[13]

Target II: HBV Core Protein (Cp)

The HBV Core protein (Cp) is a multifaceted target essential for the viral lifecycle. It assembles into icosahedral capsids that protect the viral genome, serve as the compartment for reverse transcription, and are involved in intracellular trafficking.[15][16] Molecules that interfere with this process are known as Core protein Allosteric Modulators (CpAMs).[17]

CpAMs are direct-acting antivirals that bind to a hydrophobic pocket at the interface between two Cp dimers.[15][18] This binding strengthens the dimer-dimer interaction, but in doing so, it misdirects the assembly process.[18][19] Instead of forming functional, genome-containing capsids, CpAMs induce the formation of non-capsid polymers or morphologically normal but empty capsids, thereby preventing pgRNA encapsidation and subsequent replication.[18][20]

The heteroaryldihydropyrimidine (HAP) class of molecules are well-characterized CpAMs.

| Compound Name | Class | EC₅₀ (nM) | Effect on Core Protein Melting Temp (Tₘ) | Reference(s) |

| BAY 41-4109 | HAP | ~110 (approx) | Increased by mean 11 °C | [21] |

| NVR-010-001-E2 | HAP | 11 (range 8.1–13) | Increased by mean 17 °C | [21] |

| GLS4 | HAP | 15 (range 10–21) | Increased by mean 17 °C | [21] |

| ABI-H0731 | CpAM | 173 - 307 | Not specified | [20] |

A. Thermal Shift Assay (TSA)

This high-throughput screening method identifies compounds that bind to and stabilize the core protein.

-

Principle: The melting temperature (Tₘ) of a protein increases upon the binding of a stabilizing ligand.

-

Procedure: Recombinant dimeric Core protein is mixed with a fluorescent dye (e.g., SYPRO Orange), which binds to hydrophobic regions exposed as the protein unfolds. The test compound or a vehicle control is added.

-

Measurement: The mixture is subjected to a gradual temperature ramp in a real-time PCR machine. Fluorescence is monitored as a function of temperature.

-

Analysis: The Tₘ is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence curve. A significant increase in Tₘ in the presence of a compound indicates direct binding and stabilization.[21]

B. X-Ray Crystallography

This technique provides high-resolution structural information about the inhibitor's binding site.

-

Crystallization: The HBV core protein (often a truncated assembly domain like CoreND) is co-crystallized with the inhibitor. The presence of a stabilizing inhibitor can significantly improve the quality and resolution of the protein crystals.[15]

-

Data Collection: The crystals are exposed to an X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Solution: The diffraction data is processed to generate an electron density map, from which the three-dimensional atomic coordinates of the protein-ligand complex are determined.

-

Analysis: The final structure reveals the precise binding mode of the inhibitor in the HAP pocket at the dimer-dimer interface, showing key interactions (e.g., hydrophobic contacts, hydrogen bonds) that can guide structure-based drug design.[15][21]

C. General Drug Discovery and Characterization Workflow

The process of identifying and validating HBV inhibitors follows a structured pipeline, integrating biochemical, cell-based, and structural methods.

Caption: A generalized workflow for the discovery and characterization of novel HBV inhibitors.

Conclusion

Structural analysis of inhibitor binding sites is paramount for the rational design of potent and specific antiviral agents. For Hepatitis B Virus, research has moved beyond the erroneous concept of a viral integrase to focus on validated targets like the polymerase RNase H domain and the core protein. By employing a combination of biochemical assays, advanced cell-based models, and high-resolution structural biology techniques, researchers can elucidate the mechanisms of action for novel inhibitors. The data and protocols outlined in this guide provide a framework for professionals in the field to advance the development of new therapies aimed at achieving a functional cure for chronic hepatitis B.

References

- 1. HBV DNA Integration: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hepatitis B virus DNA integration as a novel biomarker of hepatitis B virus-mediated pathogenetic properties and a barrier to the current strategies for hepatitis B virus cure [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. Hepatitis B virus DNA polymerase - Wikipedia [en.wikipedia.org]

- 7. Shedding light on RNaseH: a promising target for hepatitis B virus (HBV) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synergistic Interactions between Hepatitis B Virus RNase H Antagonists and Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Hepatitis B Virus Capsid-Targeting Antiviral that Aggregates Core Particles and Inhibits Nuclear Entry of Viral Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids | eLife [elifesciences.org]

- 18. Identification of hepatitis B virus core protein residues critical for capsid assembly, pgRNA encapsidation and resistance to capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.psu.edu [pure.psu.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for a Novel Hepatitis B Virus Inhibitor

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of a novel Hepatitis B Virus (HBV) inhibitor, exemplified here as Hbv-IN-9, which targets the viral Ribonuclease H (RNaseH) activity. This document is intended for researchers, scientists, and drug development professionals working on novel antiviral therapies for HBV.

Introduction to Hepatitis B Virus and Novel Inhibitors

Hepatitis B virus (HBV) infection is a significant global health issue, with hundreds of millions of people living with chronic infection, which can lead to severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] Current treatments for chronic hepatitis B, primarily nucleoside/nucleotide analogs and interferons, can suppress viral replication but rarely lead to a functional cure.[1] Consequently, there is a pressing need for novel antiviral agents that target different aspects of the HBV life cycle. One promising and relatively unexploited target is the HBV Ribonuclease H (RNaseH), an essential enzymatic activity of the viral polymerase.[1] Inhibition of RNaseH disrupts the viral replication process, making it an attractive strategy for the development of new anti-HBV therapeutics.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the HBV RNaseH. The viral polymerase (P protein) possesses both reverse transcriptase and RNaseH activities, which are crucial for the replication of the viral genome.[2][3] After the pregenomic RNA (pgRNA) is encapsidated, the reverse transcriptase synthesizes the minus-strand DNA. The RNaseH activity is then responsible for degrading the pgRNA template to allow for the synthesis of the plus-strand DNA.[1] By inhibiting the RNaseH, this compound prevents the degradation of the RNA template, leading to an accumulation of RNA:DNA hybrids and the truncation of the minus-polarity DNA strand. This ultimately blocks the formation of mature relaxed circular DNA (rcDNA) and subsequently, the formation of new virions and the replenishment of the covalently closed circular DNA (cccDNA) pool in the nucleus of infected hepatocytes.[1][2]

References

- 1. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Novel Hepatitis B Virus Inhibitor (Hbv-IN-9) in the HepG2-NTCP Cell Line

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Hbv-IN-9" is a hypothetical designation for a novel Hepatitis B Virus (HBV) inhibitor. The following application notes and protocols provide a generalized framework for the evaluation of a putative antiviral compound against HBV in the HepG2-NTCP cell line.

Introduction

The Hepatitis B Virus (HBV) remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The development of novel antiviral therapies is crucial for achieving a functional cure. The HepG2-NTCP cell line is a cornerstone of in vitro HBV research. These cells are derived from the human hepatoma cell line HepG2 and are genetically engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the bona fide entry receptor for HBV.[1][2][3] This modification renders the cells susceptible to HBV infection, providing a robust and reproducible model system to study the viral life cycle and to screen for antiviral compounds.[1][3][4]

This document outlines detailed protocols for utilizing the HepG2-NTCP cell line to assess the antiviral efficacy and cytotoxicity of a hypothetical HBV inhibitor, designated here as this compound.

Hypothetical Mechanism of Action of this compound

For the purpose of these protocols, we will hypothesize that this compound is a small molecule inhibitor that targets the HBV polymerase, a key enzyme responsible for the reverse transcription of pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA). By inhibiting this crucial step, this compound is expected to block HBV replication within the host cell.

Caption: Hypothetical mechanism of this compound targeting HBV polymerase.

Data Presentation

Quantitative data from the experimental protocols should be summarized for clear interpretation and comparison.

Table 1: Antiviral Activity and Cytotoxicity of this compound

| Compound | IC50 (µM) (HBV DNA) | IC50 (µM) (HBsAg) | IC50 (µM) (HBeAg) | CC50 (µM) (HepG2-NTCP) | Selectivity Index (SI = CC50/IC50) |

| This compound | Value | Value | Value | Value | Value |

| Entecavir | Value | Value | Value | Value | Value |

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

Experimental Protocols

Cell Culture and Maintenance of HepG2-NTCP Cells

Materials:

-

HepG2-NTCP cell line

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Culture HepG2-NTCP cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

For selection and maintenance of NTCP expression, add G418 to the culture medium at a pre-determined optimal concentration (e.g., 500 µg/mL).

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a 1:3 to 1:5 ratio.

HBV Infection of HepG2-NTCP Cells

Caption: Workflow for HBV infection of HepG2-NTCP cells.

Materials:

-

HepG2-NTCP cells

-

HBV viral stock (e.g., from HepAD38 cells)

-

Differentiation medium (e.g., DMEM/F-12 with 2% FBS, 1% DMSO)

-

Polyethylene glycol (PEG) 8000

-

PBS

Protocol:

-

Seed HepG2-NTCP cells in 48-well plates at an appropriate density to reach 70-80% confluency on the day of infection.

-

On the day of infection, prepare the HBV inoculum in differentiation medium containing 4-5% PEG 8000. The multiplicity of infection (MOI) should be optimized for the specific viral stock and cell batch.

-

Aspirate the culture medium from the cells and add the HBV inoculum.

-

Incubate the plates at 37°C for 16-24 hours.

-

After incubation, remove the inoculum and wash the cells three times with PBS to remove unbound virus.

-

Add fresh culture medium and continue incubation. The medium should be changed every 2-3 days.

Treatment with this compound

Protocol:

-

Prepare stock solutions of this compound and a positive control (e.g., Entecavir) in a suitable solvent (e.g., DMSO).

-

Two primary treatment strategies can be employed:

-

Prophylactic Treatment: Add serial dilutions of this compound to the cells 2-4 hours before HBV infection. Maintain the compound throughout the infection and post-infection period.

-

Therapeutic Treatment: Add serial dilutions of this compound after the 16-24 hour infection period and after washing the cells.

-

-

Include a "no drug" control (vehicle only) and a "no infection" control.

-

Change the medium containing the appropriate concentration of the compound every 2-3 days.

-

Harvest the cell supernatant and/or cell lysates at specific time points post-infection (e.g., day 3, 6, and 9) for analysis.

Cytotoxicity Assay

Caption: Workflow for assessing the cytotoxicity of this compound.

Materials:

-

HepG2-NTCP cells

-

96-well plates

-

This compound

-

Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay)

Protocol:

-

Seed HepG2-NTCP cells in a 96-well plate.

-

After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Evaluation of Antiviral Activity

a) Quantification of Extracellular HBV DNA (qPCR)

Materials:

-

Cell culture supernatant

-

DNA extraction kit

-

qPCR primers and probe for HBV DNA

-

qPCR master mix

-

Real-time PCR instrument

Protocol:

-

Collect the cell culture supernatant at desired time points.

-

Extract viral DNA from the supernatant using a commercial kit.

-

Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.

-

Quantify the HBV DNA copy number by comparing to a standard curve of a plasmid containing the HBV target sequence.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of HBV DNA reduction against the compound concentration.

b) Quantification of Secreted HBV Antigens (ELISA)

Materials:

-

Cell culture supernatant

-

HBsAg and HBeAg ELISA kits

Protocol:

-

Collect the cell culture supernatant at desired time points.

-

Perform ELISA for HBsAg and HBeAg according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

Calculate the IC50 values for the reduction of HBsAg and HBeAg secretion.

c) Immunofluorescence for Intracellular HBV Core Antigen (HBcAg)

Materials:

-

HBV-infected HepG2-NTCP cells on coverslips

-

4% Paraformaldehyde (PFA)

-

Triton X-100

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody against HBcAg

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Protocol:

-

At the end of the experiment, wash the cells on coverslips with PBS.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with blocking buffer for 1 hour.

-

Incubate with the primary anti-HBcAg antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope. The reduction in the number of HBcAg-positive cells or the intensity of the fluorescence will indicate the antiviral activity of this compound.

References

Application Notes and Protocols: Assessing the Efficacy of Hbv-IN-9 on Hepatitis B Virus (HBV) Covalently Closed Circular DNA (cccDNA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with the persistence of a stable viral reservoir in the form of covalently closed circular DNA (cccDNA) being the primary obstacle to a cure.[1][2][3] This minichromosome resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs, ensuring viral persistence even under antiviral therapies that suppress viral replication.[2][3][4] Consequently, the elimination or silencing of cccDNA is a major goal for developing curative HBV therapies.[4][5]

This document provides a comprehensive protocol for assessing the effect of a novel investigational compound, Hbv-IN-9, on HBV cccDNA. While the specific mechanism of action of this compound is under investigation, this protocol outlines the essential experiments to determine its efficacy in reducing cccDNA levels in established in vitro HBV infection models. The methodologies described herein are designed to provide robust and quantifiable data suitable for preclinical drug development.

The formation of cccDNA is a complex multi-step process that involves the conversion of the relaxed circular DNA (rcDNA) genome of the virus into a supercoiled, double-stranded DNA molecule.[6][7] This conversion relies on the host cell's DNA repair machinery.[1][7] Upon infection, the HBV rcDNA is transported to the nucleus of the hepatocyte, where it undergoes a series of enzymatic modifications, including the removal of the viral polymerase, completion of the positive strand, and ligation of both strands to form the stable cccDNA molecule.[3][6]

Key Experimental Objectives

The primary objectives of the described protocols are to:

-

Determine the dose-dependent effect of this compound on the establishment of HBV cccDNA in newly infected cells.

-

Assess the impact of this compound on the stability of pre-existing cccDNA.

-

Quantify changes in viral replication markers, including secreted HBV antigens and viral DNA, to correlate with cccDNA levels.

Experimental Models

The selection of an appropriate cell culture model is critical for studying the HBV life cycle and the effects of antiviral compounds. The following models are recommended for assessing this compound:

-

HepG2-NTCP cells: These are human hepatoma cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the bona fide entry receptor for HBV.[8][9][10] These cells support the entire HBV life cycle, including cccDNA formation, making them a widely used and convenient model for screening antiviral compounds.[8][11][12]

-

Primary Human Hepatocytes (PHH): As the natural host cells for HBV, PHH are considered the gold standard for in vitro HBV infection studies.[13][14][15] They provide the most physiologically relevant system but are limited by availability and donor variability.[13]

Experimental Workflow

The overall workflow for assessing the effect of this compound on HBV cccDNA involves several key stages, from cell culture and infection to cccDNA extraction and quantification.

Caption: Experimental workflow for assessing this compound effect on cccDNA.

Detailed Experimental Protocols

Protocol 1: Assessing the Effect of this compound on the Establishment of HBV cccDNA

This protocol is designed to evaluate the ability of this compound to prevent the formation of cccDNA in newly infected cells.

Materials:

-

HepG2-NTCP cells or Primary Human Hepatocytes (PHH)

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), hydrocortisone, and other necessary supplements[11][12]

-

HBV inoculum

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Entry inhibitor (e.g., Myrcludex B) as a negative control for infection[17]

-

DNA extraction kit

-

T5 exonuclease or Plasmid-Safe ATP-dependent DNase[17][18][19]

-

Primers and probes for qPCR (cccDNA-specific and total HBV DNA)

-

qPCR instrument

-

Reagents for cytotoxicity assay (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed HepG2-NTCP cells or PHH in 24-well plates at an appropriate density.[16]

-

HBV Infection: After 24 hours, infect the cells with HBV at a multiplicity of infection (MOI) of 100-200 genome equivalents (GEq)/cell in the presence of 4% PEG 8000 for 16-24 hours.[14][16]

-

Drug Treatment: Following infection, wash the cells to remove the inoculum and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (an established anti-HBV compound).

-

Sample Collection:

-

Collect supernatant at specified time points (e.g., days 3, 6, and 9 post-infection) for analysis of secreted HBsAg, HBeAg, and HBV DNA.

-

At the final time point (e.g., day 9), harvest the cells for DNA extraction and cytotoxicity assessment.

-

-

DNA Extraction: Extract total DNA from the harvested cells using a commercial kit.

-

Nuclease Digestion: To specifically quantify cccDNA, treat a portion of the extracted DNA with T5 exonuclease or Plasmid-Safe ATP-dependent DNase to digest non-cccDNA forms, such as rcDNA.[17][18][19]

-

cccDNA Quantification by qPCR: Perform qPCR using primers and probes that specifically amplify the cccDNA. Normalize the cccDNA copy number to the cell number (e.g., by quantifying a single-copy host gene like β-globin).[17]

-

Quantification of Viral Markers: Analyze the collected supernatant for HBsAg and HBeAg levels using ELISA, and for HBV DNA using qPCR.[20]

-

Cytotoxicity Assay: Assess the viability of the cells treated with this compound to ensure that the observed antiviral effects are not due to cytotoxicity.

Protocol 2: Assessing the Effect of this compound on the Stability of Pre-existing HBV cccDNA

This protocol evaluates whether this compound can reduce the levels of already established cccDNA.

Procedure:

-

Establishment of cccDNA: Seed and infect HepG2-NTCP cells or PHH with HBV as described in Protocol 1. Culture the infected cells for 7-9 days to allow for the establishment of a stable cccDNA pool.

-

Drug Treatment: After the establishment of cccDNA, treat the cells with various concentrations of this compound.

-

Sample Collection and Analysis: Collect supernatant and harvest cells at different time points during the treatment period. Perform DNA extraction, nuclease digestion, and quantification of cccDNA, viral markers, and cytotoxicity as described in Protocol 1.

Protocol 3: Southern Blot Analysis of HBV DNA

Southern blotting is considered the gold standard for cccDNA detection as it allows for the physical separation of different HBV DNA forms.[21][22][23]

Procedure:

-

Hirt DNA Extraction: Extract protein-free DNA (including cccDNA and rcDNA) from infected cells using the Hirt extraction method.[21]

-

Agarose Gel Electrophoresis: Separate the extracted DNA on an agarose gel.

-

Southern Transfer: Transfer the DNA from the gel to a nylon membrane.

-

Hybridization: Hybridize the membrane with a radiolabeled HBV-specific DNA probe.

-

Detection and Quantification: Detect the HBV DNA bands using autoradiography or a phosphorimager. The cccDNA will migrate faster than the relaxed circular DNA (rcDNA).[21] Quantify the band intensities to determine the relative amounts of cccDNA and rcDNA.[21] To confirm the identity of the cccDNA band, a sample can be heat-denatured before loading, which will denature rcDNA but not cccDNA.[24]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on HBV cccDNA and Viral Markers in Newly Infected HepG2-NTCP Cells

| This compound (µM) | cccDNA copies/cell (Day 9) | HBsAg (IU/mL) (Day 9) | HBeAg (PEI U/mL) (Day 9) | Extracellular HBV DNA (log10 IU/mL) (Day 9) | Cell Viability (%) (Day 9) |

| 0 (Vehicle) | 100 | ||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| Positive Control |

Table 2: Effect of this compound on Pre-existing HBV cccDNA in HepG2-NTCP Cells

| This compound (µM) | cccDNA copies/cell (Day 3 of treatment) | cccDNA copies/cell (Day 6 of treatment) | HBsAg (IU/mL) (Day 6 of treatment) | HBeAg (PEI U/mL) (Day 6 of treatment) | Cell Viability (%) (Day 6 of treatment) |

| 0 (Vehicle) | 100 | ||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| Positive Control |

Visualization of Key Pathways

HBV cccDNA Formation Pathway

The conversion of rcDNA to cccDNA is a critical step in the HBV life cycle and a key target for antiviral therapies.[6][7]

Caption: Simplified pathway of HBV cccDNA formation in the hepatocyte nucleus.

Conclusion

The protocols outlined in this document provide a robust framework for evaluating the efficacy of this compound against HBV cccDNA. By employing a combination of quantitative PCR and Southern blotting in relevant cell culture models, researchers can obtain comprehensive data on the compound's ability to inhibit cccDNA formation and/or promote its degradation. These studies are essential for advancing our understanding of novel anti-HBV strategies and for the development of curative therapies for chronic hepatitis B.

References

- 1. mdpi.com [mdpi.com]

- 2. Research Portal [researchdiscovery.drexel.edu]

- 3. Early Steps of Hepatitis B Life Cycle: From Capsid Nuclear Import to cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbio.princeton.edu [molbio.princeton.edu]

- 8. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Robust Human and Murine Hepatocyte Culture Models of Hepatitis B Virus Infection and Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Establishment and Characterization of an HBV Viral Spread and Infectious System following Long-Term Passage of an HBV Clinical Isolate in the Primary Human Hepatocyte and Fibroblast Coculture System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA [bio-protocol.org]

- 17. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]

- 18. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]

- 19. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. genomica.uaslp.mx [genomica.uaslp.mx]

- 21. ice-hbv.org [ice-hbv.org]

- 22. researchgate.net [researchgate.net]

- 23. ice-hbv.org [ice-hbv.org]

- 24. mdpi.com [mdpi.com]

Application Notes and Protocols for Combination Therapies Against Hepatitis B Virus (HBV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of a functional cure for chronic Hepatitis B (CHB) infection is a global health priority. Current therapies, primarily nucleos(t)ide analogues (NAs), effectively suppress HBV replication but rarely lead to a complete cure, necessitating long-term treatment. A promising strategy to enhance therapeutic efficacy, reduce treatment duration, and prevent the emergence of drug resistance is the combination of antiviral agents with different mechanisms of action. This document provides detailed application notes and protocols for the in vitro evaluation of novel HBV inhibitors in combination with established NAs.

As "Hbv-IN-9" is a placeholder for a novel inhibitor, we will provide examples using two distinct classes of investigational agents: HBV Ribonuclease H (RNase H) inhibitors and Capsid Assembly Modulators (CAMs) . These will be assessed in combination with the widely used NAs, Lamivudine (3TC) and Entecavir (ETV) , respectively.

Mechanisms of Action

A successful combination therapy for HBV targets multiple stages of the viral lifecycle. The inhibitors discussed herein have distinct mechanisms of action, providing a strong rationale for their combined use.

-

Nucleos(t)ide Analogues (NAs) (e.g., Lamivudine, Entecavir): These are the cornerstone of current CHB therapy. They are chain-terminating inhibitors of the HBV polymerase's reverse transcriptase (RT) activity. By mimicking natural nucleotides, they are incorporated into the elongating viral DNA chain, preventing further synthesis and thereby halting viral replication.

-

HBV Ribonuclease H (RNase H) Inhibitors: The RNase H domain of the HBV polymerase is responsible for degrading the pregenomic RNA (pgRNA) template during reverse transcription. Inhibition of RNase H activity leads to the accumulation of RNA/DNA hybrid molecules, preventing the synthesis of mature viral DNA. This is a distinct enzymatic function from the RT activity targeted by NAs.

-

Capsid Assembly Modulators (CAMs): These compounds interfere with the proper assembly of the viral capsid, which is essential for pgRNA encapsidation, reverse transcription, and the formation of new infectious virions. Some CAMs can cause the formation of empty or aberrant capsids, while others may also disrupt assembled capsids, preventing the establishment of the covalently closed circular DNA (cccDNA) pool in the nucleus of infected cells.

The distinct targets of these inhibitor classes are illustrated in the HBV lifecycle diagram below.

Data Presentation: In Vitro Antiviral Activity and Synergy

The following tables summarize representative data for the in vitro antiviral activity and synergy of the discussed inhibitor combinations. EC50 (50% effective concentration) values represent the concentration of a drug that inhibits 50% of viral activity, while the Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Antiviral Activity of a Representative RNase H Inhibitor and Lamivudine (3TC)

| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| RNase H Inhibitor (#46) | HBV plus-strand DNA | 1.0 ± 0.6 | 25 ± 20 | 25 |

| Lamivudine (3TC) | HBV plus-strand DNA | 0.4 ± 0.2 | >100 | >250 |

Table 2: Synergy Analysis of RNase H Inhibitor (#46) and Lamivudine (3TC) Combination

| Inhibition Level (Fa) | Combination Index (CI) | Interpretation |

| 50% | 0.74 ± 0.17 | Synergy |

| 75% | 0.54 ± 0.08 | Synergy |

| 90% | 0.42 ± 0.07 | Strong Synergy |

| 95% | 0.36 ± 0.07 | Strong Synergy |

| Data derived from studies on HBV RNase H inhibitors in combination with lamivudine. |

Table 3: Antiviral Activity of a Representative Capsid Assembly Modulator (ABI-H0731) and Entecavir (ETV)

| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| ABI-H0731 | HBV DNA Replication | 173 - 307 | >30 | >97 |

| Entecavir (ETV) | HBV DNA Replication | ~5.3 | >100 | >18,800 |

Table 4: Synergy Analysis of ABI-H0731 and Entecavir (ETV) Combination

| Combination | Synergy Assessment | Interpretation |

| ABI-H0731 + ETV | Additive to Moderately Synergistic | The combination of ABI-H0731 with entecavir appears to decrease viral DNA faster and more profoundly than NA therapy alone. |

| Explicit Combination Index values for this specific combination are not publicly available but preclinical data supports a synergistic to additive relationship. |

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of novel HBV inhibitors and their combinations.

In Vitro HBV Antiviral Assay

This protocol describes the use of the HepG2.2.15 cell line, which stably replicates HBV, to assess the antiviral activity of test compounds.

Materials:

-

HepG2.2.15 cell line

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin, and G418)

-

96-well cell culture plates

-

Test compounds (novel inhibitor and NA)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

qPCR reagents (primers, probes, master mix)

-

ELISA kits for HBsAg and HBeAg

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density of 2.5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the individual compounds and their combinations in culture medium.

-

Treatment: After 24 hours, remove the medium from the cells and add 100 µL of medium containing the test compounds. Include a "no drug" control (vehicle only).

-

Incubation and Re-treatment: Incubate the plates for 6 days. On day 3, carefully remove the medium and replace it with fresh medium containing the same concentrations of the compounds.

-

Harvesting: On day 6, harvest the cell culture supernatant for analysis of extracellular HBV DNA and secreted antigens (HBsAg, HBeAg). Lyse the cells for analysis of intracellular HBV DNA.

-

Analysis:

-

HBV DNA Quantification: Extract viral DNA from the supernatant and/or cell lysates using a commercial kit. Quantify HBV DNA levels using a validated qPCR assay.

-

Antigen Quantification: Measure the levels of HBsAg and HBeAg in the supernatant using commercial ELISA kits.

-

-

Data Analysis: Calculate the EC50 values for each compound and combination by plotting the percentage of viral inhibition against the log of the compound concentration using non-linear regression analysis.

Cytotoxicity Assay (MTS Assay)

This assay is performed in parallel with the antiviral assay to determine if the observed viral inhibition is due to a specific antiviral effect or to general cytotoxicity.

Materials:

-

Cells treated with compounds (from a parallel plate to the antiviral assay)

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

96-well plate reader

Procedure:

-

Reagent Addition: At the end of the 6-day treatment period, add 20 µL of MTS reagent to each well of the 96-well plate containing the cells.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the "no drug" control. Determine the CC50 (50% cytotoxic concentration) value for each compound and combination.

Synergy Analysis (Chou-Talalay Method)

The Chou-Talalay method is a widely accepted approach for quantifying the interaction between two or more drugs. The Combination Index (CI) is calculated using software such as CompuSyn.

Procedure:

-

Experimental Design:

-

Determine the EC50 for each drug individually.

-

Select a fixed dose ratio for the combination study (e.g., based on the ratio of their EC50 values).

-

Create serial dilutions of each drug alone and the fixed-ratio combination.

-

-

Data Collection: Perform the in vitro antiviral assay as described in section 3.1 with the single agents and the combination.

-

Data Input into Software (e.g., CompuSyn):

-

Enter the dose and the corresponding effect (fraction affected, Fa, which is the percentage of inhibition) for each drug and the combination.

-

-

Analysis and Interpretation:

-

The software will generate the median-effect parameters (m and Dm) for each drug and the combination.

-

It will then calculate the CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9).

-

The software can also generate graphical representations such as Fa-CI plots (CI vs. fraction affected) and isobolograms for visual assessment of the drug interaction.

-

Conclusion

The combination of novel HBV inhibitors, such as RNase H inhibitors and capsid assembly modulators, with established nucleos(t)ide analogues represents a highly promising strategy for achieving a functional cure for chronic hepatitis B. The protocols and data presented in these application notes provide a comprehensive framework for the preclinical in vitro evaluation of such combination therapies. Rigorous assessment of antiviral potency, cytotoxicity, and synergy is crucial for identifying the most promising drug combinations for further development and clinical investigation.

Application Notes and Protocols: Quantifying HBsAg and HBeAg Levels After Treatment with a Novel Hepatitis B Virus Inhibitor

Introduction

Hepatitis B virus (HBV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The management and development of new therapies for chronic hepatitis B (CHB) rely on the accurate monitoring of viral markers. Two key protein biomarkers are the hepatitis B surface antigen (HBsAg) and the hepatitis B e antigen (HBeAg). HBsAg is the hallmark of HBV infection, and its clearance is the ultimate goal of therapy.[3][4] HBeAg is a marker of active viral replication and infectivity.[5][6]

Quantifying the levels of HBsAg and HBeAg is crucial for assessing the efficacy of novel antiviral agents.[7][8] These application notes provide a detailed protocol for quantifying the in vitro effects of a hypothetical novel HBV inhibitor, designated Hbv-IN-9, on the expression of HBsAg and HBeAg in a cell culture model. The protocols described herein are designed for researchers, scientists, and drug development professionals working on new therapies for HBV.

Hypothetical Data Presentation: Effects of this compound

The following tables present hypothetical data illustrating the dose-dependent and time-dependent effects of this compound on HBsAg and HBeAg levels in the supernatant of HepG2.2.15 cells, a human hepatoma cell line that constitutively produces HBV particles.

Table 1: Dose-Dependent Effect of this compound on HBsAg and HBeAg Levels After 72 Hours of Treatment

| This compound Concentration (µM) | Mean HBsAg (IU/mL) | % Inhibition of HBsAg | Mean HBeAg (PEIU/mL) | % Inhibition of HBeAg |

| 0 (Vehicle Control) | 150.0 | 0 | 850.0 | 0 |

| 0.1 | 127.5 | 15 | 722.5 | 15 |

| 1 | 82.5 | 45 | 467.5 | 45 |

| 10 | 30.0 | 80 | 170.0 | 80 |

| 50 | 7.5 | 95 | 42.5 | 95 |

Table 2: Time-Dependent Effect of 10 µM this compound on HBsAg and HBeAg Levels

| Time (Hours) | Mean HBsAg (IU/mL) | % Inhibition of HBsAg | Mean HBeAg (PEIU/mL) | % Inhibition of HBeAg |

| 0 | 152.0 | 0 | 860.0 | 0 |

| 24 | 114.0 | 25 | 645.0 | 25 |

| 48 | 68.4 | 55 | 387.0 | 55 |

| 72 | 30.4 | 80 | 172.0 | 80 |

| 96 | 15.2 | 90 | 86.0 | 90 |

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the maintenance of the HepG2.2.15 cell line, which is widely used for in vitro studies of HBV replication.

-

Materials:

-

HepG2.2.15 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

-

CO₂ incubator (37°C, 5% CO₂)

-

-

Protocol:

-

Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 380 µg/mL G418.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a suitable density in fresh medium.

-

Treatment with this compound

This protocol outlines the procedure for treating HepG2.2.15 cells with the hypothetical inhibitor.

-

Materials:

-

HepG2.2.15 cells

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

24-well or 96-well cell culture plates

-

-

Protocol:

-

Seed HepG2.2.15 cells in 24-well plates at a density of 1 x 10⁵ cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium. Ensure the final concentration of DMSO is less than 0.1%.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours).

-

At each time point, collect the cell culture supernatant for HBsAg and HBeAg quantification. Store the supernatant at -80°C if not analyzed immediately.

-

Quantification of HBsAg and HBeAg by Chemiluminescent Microparticle Immunoassay (CMIA)

This protocol is based on commercially available automated systems for the quantification of HBsAg and HBeAg.[9][10]

-

Materials:

-

Automated immunoassay analyzer (e.g., Abbott ARCHITECT system)

-

Commercially available HBsAg and HBeAg quantification kits

-

Calibrators and controls provided with the kits

-

Collected cell culture supernatants

-

-

Protocol:

-

Thaw the collected supernatants and centrifuge briefly to pellet any debris.

-

Follow the manufacturer's instructions for the specific immunoassay analyzer and reagent kits.

-

Load the samples, calibrators, and controls onto the analyzer.

-

The analyzer will automatically perform the two-step immunoassay:

-

Step 1: Sample is combined with anti-HBs or anti-HBe coated paramagnetic microparticles. The HBsAg or HBeAg in the sample binds to these microparticles.[9]

-

Step 2: After a wash step, an acridinium-labeled anti-HBs or anti-HBe conjugate is added, which binds to the captured antigen.

-

-

A final wash step is performed, and pre-trigger and trigger solutions are added. The resulting chemiluminescent reaction is measured as relative light units (RLUs).[9]

-

The analyzer's software calculates the concentration of HBsAg (in IU/mL) and HBeAg (in PEIU/mL) based on the calibration curve.

-

Visualizations

Caption: Experimental workflow for quantifying HBsAg and HBeAg levels after this compound treatment.

Caption: Simplified HBV life cycle highlighting the production of HBsAg and HBeAg.

Caption: Hypothetical modulation of the PI3K/Akt pathway by this compound to reduce HBV protein production.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The role of HBsAg levels in the current management of chronic HBV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. istanbulmedicaljournal.org [istanbulmedicaljournal.org]

- 5. Hepatitis B virus - Wikipedia [en.wikipedia.org]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Hepatitis B Surface Antigen Quantification across Different Phases of Chronic Hepatitis B Virus Infection Using an Immunoradiometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HBsAg Quantification in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of HBsAg: Basic virology for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Significance of Quantitative HBsAg Titres and its Correlation With HBV DNA Levels in the Natural History of Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Hbv-IN-9 In Vitro Applications

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hbv-IN-9, a potent inhibitor of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA). Due to the limited public availability of specific quantitative data for this compound, this guide also incorporates general best practices for handling poorly soluble small molecule inhibitors in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on available information for similar flavonoid analogues and the compound's predicted high LogP value (suggesting hydrophobicity), the primary recommended solvent is dimethyl sulfoxide (DMSO). For most in vitro applications, preparing a high-concentration stock solution in 100% DMSO is the standard starting point.

Q2: I am observing precipitation when I dilute my this compound DMSO stock into aqueous cell culture medium. What should I do?

A2: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.5%, to minimize solvent-induced cytotoxicity.

-

Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.

-

Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the compound.

-

Vortexing/Mixing: Immediately after adding the compound to the medium, vortex or mix it thoroughly to ensure rapid and uniform dispersion.

-

Sonication: If precipitation persists, brief sonication of the diluted compound in the medium can help to break up aggregates and improve dissolution. Use a water bath sonicator to avoid excessive heating.

Q3: What is the maximum concentration of this compound I can use in my cell-based assay?

A3: The maximum concentration is limited by the compound's solubility in the final assay medium and its potential cytotoxicity. It is crucial to determine the solubility limit in your specific cell culture medium. A practical method is to prepare serial dilutions of this compound in the medium and visually inspect for precipitation or measure turbidity using a plate reader. Any concentrations that show precipitation should not be used for the experiment as the actual concentration in solution will be unknown.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most common choice, other solvents like ethanol or N,N-dimethylformamide (DMF) might be suitable. However, their compatibility with your specific cell line and assay system must be validated. Always perform a solvent toxicity control to ensure that the chosen solvent at its final concentration does not affect cell viability or the experimental readout.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro experiments.

Problem 1: Visible Precipitate in Stock Solution

| Possible Cause | Troubleshooting Step |

| Insufficient Solvent | Ensure you are using the recommended solvent (DMSO) at an appropriate volume to achieve the desired stock concentration. |

| Low Temperature | Gently warm the stock solution in a 37°C water bath. Vortex thoroughly. |

| Compound Degradation | If the compound has been stored for an extended period or improperly, it may have degraded. It is advisable to use a fresh vial of the compound. |

Problem 2: Precipitate Formation Upon Dilution in Aqueous Buffer or Media

| Possible Cause | Troubleshooting Step |

| Poor Aqueous Solubility | This is the most likely cause. Follow the steps outlined in FAQ Q2. |

| High Final Concentration | The desired final concentration may exceed the solubility limit of this compound in the aqueous medium. Determine the solubility limit experimentally. |

| Interaction with Media Components | Components of the cell culture medium (e.g., proteins in fetal bovine serum) can sometimes interact with the compound and reduce its solubility. Try reducing the serum concentration if your experimental design allows. |

Quantitative Data Summary

While specific quantitative solubility data for this compound is not publicly available, the following table provides a representative summary of solubility characteristics often observed for similar hydrophobic small molecule inhibitors. Note: This data is for illustrative purposes and should not be considered as experimentally determined values for this compound.

| Solvent | Expected Solubility Range | Notes |

| DMSO | ≥ 20 mg/mL (≥ 48 mM) | Generally high solubility. Ideal for stock solutions. |

| Ethanol | 5 - 10 mg/mL (12 - 24 mM) | Moderate solubility. May be used as an alternative to DMSO. |

| Water | < 0.1 mg/mL (< 0.24 mM) | Very poor solubility. Not recommended for initial dissolution. |

| Cell Culture Medium (with 10% FBS) | < 0.05 mg/mL (< 0.12 mM) | Solubility is typically very low in aqueous solutions. |

Experimental Protocols

Protocol: Determining the Solubility of this compound in Cell Culture Medium

-

Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.

-

Serially dilute the stock solution in your chosen cell culture medium (e.g., DMEM with 10% FBS) to create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

-

Incubate the dilutions at 37°C for 1-2 hours to mimic experimental conditions.

-

Visually inspect each dilution for any signs of precipitation. A cloudy or hazy appearance indicates that the compound has precipitated.

-

(Optional) Quantify turbidity by measuring the absorbance of each dilution at a wavelength where the compound does not absorb (e.g., 600 nm) using a microplate reader. A significant increase in absorbance compared to a vehicle control indicates precipitation.

-

The highest concentration that remains clear is the approximate solubility limit of this compound in your cell culture medium.

Visualizations

Logical Relationship: Troubleshooting this compound Solubility

Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.

Signaling Pathway: Simplified HBV Replication Cycle and Target of this compound

Caption: The HBV replication cycle, highlighting the inhibition of cccDNA by this compound.

Technical Support Center: Optimizing Hbv-IN-9 Concentration for Antiviral Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Hbv-IN-9 for antiviral assays against Hepatitis B Virus (HBV).

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a new inhibitor like this compound?

The crucial first step is to determine the cytotoxicity of this compound in the cell line used for your antiviral assays. This is essential to ensure that any observed reduction in viral markers is due to the specific antiviral activity of the compound and not simply because the compound is killing the host cells.[1][2] A standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay, should be performed to determine the 50% cytotoxic concentration (CC50).

Q2: How do I select the range of concentrations for my initial experiments?

For a novel compound like this compound, it is advisable to start with a broad range of concentrations in a dose-response study. A common approach is to use serial dilutions (e.g., 10-fold or 3-fold dilutions) spanning from nanomolar to micromolar ranges (e.g., 1 nM to 100 µM). This wide range will help in identifying the concentrations at which the compound exhibits antiviral activity and where it becomes cytotoxic.

Q3: What are the key parameters to assess the antiviral efficacy of this compound?

The primary parameters to measure are the levels of HBV DNA, Hepatitis B surface antigen (HBsAg), and Hepatitis B e-antigen (HBeAg) in the supernatant of infected cells.[3][4] The 50% effective concentration (EC50), which is the concentration of this compound that reduces the viral marker by 50%, is a key metric of its antiviral potency.[1]

Q4: How is the therapeutic window of this compound determined?

The therapeutic window is represented by the Selectivity Index (SI), which is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells. An SI greater than 10 is generally considered a good starting point for a potential antiviral candidate.

Experimental Workflow and Protocols

The following workflow outlines the steps to determine the optimal concentration of this compound.

Caption: Workflow for optimizing this compound concentration.

Protocol 1: Cytotoxicity Assay (MTT Assay)

-